N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

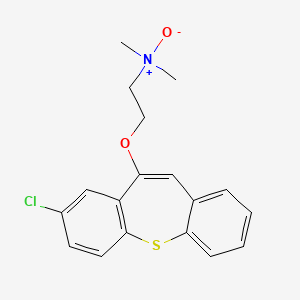

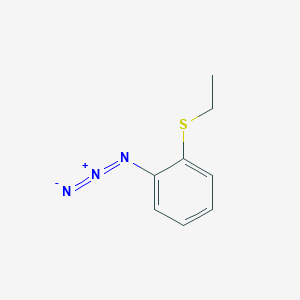

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride is a chemical compound with the CAS Number: 83304-59-0 . It has a molecular weight of 293.79 . The IUPAC name for this compound is N-benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19NO2.ClH/c1-18-15-9-8-14 (16 (10-15)19-2)12-17-11-13-6-4-3-5-7-13;/h3-10,17H,11-12H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored sealed in dry conditions at room temperature .Applications De Recherche Scientifique

Chemical Analysis and Detection

- A method was developed for detecting 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a derivative of N-benzyl phenethylamines, using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) in a case of severe intoxication. This method could be significant for forensic and toxicological analysis of similar compounds (Poklis et al., 2014).

Synthesis and Catalysis

- In the context of benzylation reactions, it was found that the formation of a certain amine side product can act as a catalyst poison in thiourea-catalyzed glycosylations, impacting base-sensitive reactions involving benzylated substrates. This research highlights the importance of understanding side reactions in chemical syntheses (Colgan et al., 2016).

Medicinal Chemistry

- The selective inhibition of monoamine oxidase B (MAO-B) by benzyl-dimethyl-silyl-methanamines was studied, showing potential as anti-Parkinsonian agents. This research contributes to the development of new pharmacological agents targeting specific enzymes (Danzin et al., 1989).

Hydrogen Bonding and Molecular Structure

- A study on the hydrogen bonding properties and intermediate structure of N-(2-carboxyphenyl)salicylidenimine revealed insights into its dimerization and tautomeric structure. Such studies are crucial for understanding the behavior of complex organic molecules in different environments (Ligtenbarg et al., 1999).

Synthesis of Novel Compounds

- Research on the synthesis of novel schiff bases of 3-aminomethyl pyridine, including compounds like N-(2-chlorobenzylidene) (pyridin-3-yl) methanamine, provided insights into potential anticonvulsant agents. Such synthetic pathways contribute to the development of new medicinal compounds (Pandey & Srivastava, 2011).

Proton Magnetic Spectroscopic Analysis

- The use of proton magnetic spectroscopy for determining diphenhydramine hydrochloride in dosage forms demonstrates the application of spectroscopic techniques in pharmaceutical analysis, ensuring the quality and purity of medicinal compounds (Hanna & Lau-cam, 1984).

Safety And Hazards

Propriétés

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2.ClH/c1-18-15-9-8-14(16(10-15)19-2)12-17-11-13-6-4-3-5-7-13;/h3-10,17H,11-12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKNHMJBXGNDRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCC2=CC=CC=C2)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540359 |

Source

|

| Record name | N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride | |

CAS RN |

83304-59-0 |

Source

|

| Record name | N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1367414.png)

![7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B1367432.png)

![N-[(4-chlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1367449.png)